4-Chlorobenzyl cyanide

Description

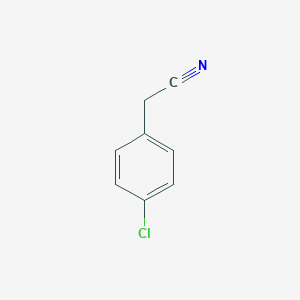

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYMIRMKXZAHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051708 | |

| Record name | 4-Chlorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Chlorobenzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 4-Chlorobenzyl cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-53-4 | |

| Record name | (4-Chlorophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzyl cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZYL CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2K7AKZ2Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzyl Cyanide

This technical guide provides a comprehensive overview of 4-Chlorobenzyl cyanide, a key chemical intermediate in the pharmaceutical and agrochemical industries. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, applications, and safety information.

Core Properties and Identifiers

This compound, also known as (4-chlorophenyl)acetonitrile, is an organic compound with the CAS Registry Number 140-53-4.[1] Its molecular structure consists of an acetonitrile group where one hydrogen atom is substituted by a 4-chlorophenyl group.[1][2] This compound is a versatile precursor in the synthesis of a wide range of commercially significant molecules.[3][4]

Chemical and Physical Properties

This compound is a white to light yellow solid or a clear, colorless to yellowish liquid after melting.[1] It is soluble in organic solvents such as acetone and ethanol.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 140-53-4 |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to light yellow solid; clear, colorless to yellowish liquid after melting[5] |

| Melting Point | 25-30 °C[3][6] |

| Boiling Point | 265-267 °C at 760 mmHg[3][6] |

| Density | 1.19 g/cm³[3] |

| Flash Point | 107.7 - 133 °C[6] |

| Vapor Pressure | 0.01 - 0.133 mbar at 20 °C[5][6] |

Synthesis of this compound

The most common industrial method for synthesizing this compound is through the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt, typically sodium cyanide.[1] This reaction is often carried out using phase-transfer catalysis to improve reaction rates and yields.[1]

References

- 1. This compound | 140-53-4 | Benchchem [benchchem.com]

- 2. This compound | 140-53-4 [chemicalbook.com]

- 3. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 4. premierindia.co.in [premierindia.co.in]

- 5. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzyl cyanide, also known as (4-chlorophenyl)acetonitrile, is a versatile organic compound with the chemical formula C₈H₆ClN.[1][2][3] It serves as a crucial intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[4][5] Its utility as a precursor for active pharmaceutical ingredients (APIs) and other bioactive molecules makes a thorough understanding of its physicochemical properties essential for researchers and chemical process developers.[2][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of key processes.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various sources and represent a consensus in the scientific literature.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₈H₆ClN | [1][2][3] |

| Molecular Weight | 151.59 g/mol | [1][2][3] |

| Appearance | White to light yellow solid or a clear, colorless to yellowish liquid after melting. | [2] |

| Melting Point | 25-31 °C | [1][3] |

| Boiling Point | 265-267 °C at 760 mmHg | [1] |

| Density | Approximately 1.19 - 1.2 g/cm³ at 20 °C | [7] |

| Refractive Index (n²⁰/D) | Approximately 1.543 | [4][7] |

Table 2: Solubility and Partitioning Properties

| Property | Value | References |

| Solubility in Water | 0.3 - 550 g/L at 20 °C (Values vary significantly across sources) | [4] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, and alcohol. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.04 - 2.47 | [1][4] |

| Vapor Pressure | 0.00887 - 0.133 mbar at 20-25 °C | [1][2][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols relevant to the data presented.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide, often facilitated by a phase-transfer catalyst.[2][6][8]

Materials:

-

4-chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Tributylbenzylammonium chloride (phase-transfer catalyst)

-

Water

-

Reaction vessel (e.g., 2 L multi-neck flask) with reflux condenser, internal thermometer, and dropping funnel

Procedure:

-

Charge the reaction vessel with 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.[6][8]

-

Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride to the reaction mixture over a period of 1 hour, maintaining the temperature at 90 °C.[6][8]

-

After the addition is complete, continue to stir the mixture for an additional 2 hours.[6][8]

-

Purify the crude product by fractional distillation to obtain this compound.[6][8]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. This property is a key indicator of purity.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure (Capillary Method):

-

Introduce a small amount of the finely powdered, dry sample of this compound into a capillary tube to a height of about 1-2 mm.[11]

-

Place the capillary tube in the heating block of the melting point apparatus.[9]

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute to allow for accurate observation.[9]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[9][10] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[9]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil)[14]

Procedure (Micro Method):

-

Place a few milliliters of this compound into a small test tube.[12]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[14]

-

Attach the test tube to a thermometer and immerse the setup in a heating bath.[13][14]

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14][15]

Visualized Workflow: Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and subsequent purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

The physicochemical properties of this compound are well-documented, providing a solid foundation for its application in research and development. This guide has summarized the key quantitative data in a structured format and provided detailed experimental protocols for its synthesis and the determination of its fundamental properties. This information is intended to support scientists and drug development professionals in the effective and safe handling and utilization of this important chemical intermediate.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 140-53-4 | Benchchem [benchchem.com]

- 3. This compound | CAS#:140-53-4 | Chemsrc [chemsrc.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 140-53-4 [chemicalbook.com]

- 6. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 7. This compound CAS#: 140-53-4 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines the core physicochemical properties, standardized experimental protocols for their determination, and a schematic representation of its synthesis pathway.

Core Physicochemical Data

This compound, also known as (4-chlorophenyl)acetonitrile, is a white to light yellow crystalline solid at room temperature. Its key physical properties are summarized below for quick reference.

| Property | Value | Unit | Notes |

| Melting Point | 25 - 30 | °C | The observed range can vary slightly based on purity. |

| Boiling Point | 265 - 267 | °C | At standard atmospheric pressure (760 mmHg). |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard laboratory methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and precise technique for determining the melting point of a solid crystalline compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, creating a compact column of 2-3 mm in height.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. A calibrated thermometer or temperature probe is positioned to accurately measure the temperature of the block.

-

Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to quickly identify an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Melting Point Determination: A fresh sample is prepared and heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1°C).

Boiling Point Determination: Micro-Reflux Method

For determining the boiling point of a liquid, especially when only a small sample is available, the micro-reflux method is suitable. Since this compound is a solid at room temperature, it would first need to be melted.

Apparatus:

-

Small test tube or reaction vial

-

Thermometer or digital temperature probe

-

Heating block or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

Sample Preparation: Approximately 0.5-1 mL of the molten this compound is placed in a small test tube, along with a boiling chip or a small magnetic stir bar to ensure smooth boiling.

-

Apparatus Setup: The test tube is securely clamped within a heating block or oil bath. A thermometer is positioned so that the bulb is just above the surface of the liquid, in the vapor phase. This placement is crucial for measuring the temperature at which the liquid and vapor are in equilibrium.

-

Heating: The sample is heated gently. As the liquid boils, a ring of condensing vapor will be observed on the inner wall of the test tube. The thermometer bulb should be positioned at the level of this condensation ring for an accurate reading.

-

Equilibrium and Measurement: The temperature is recorded when it stabilizes, indicating that the vapor temperature is in equilibrium with the boiling liquid. This stable temperature is the boiling point of the substance at the prevailing atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure. If the pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Synthesis Pathway of this compound

This compound is commonly synthesized via a nucleophilic substitution reaction. The following diagram illustrates the typical laboratory-scale synthesis from 4-chlorobenzyl chloride and sodium cyanide. This reaction is a foundational process in organic chemistry and is crucial for the industrial production of this intermediate.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Solubility of 4-Chlorobenzyl Cyanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[2] The molecular structure of this compound, featuring a polar nitrile group (-C≡N) and a largely nonpolar chlorophenyl group, results in varied solubility across different organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, the following table summarizes the available data. It is important to note that solubility is temperature-dependent.

| Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Notes |

| Water | H₂O | 18.02 | 0.3 g/L | Sparingly soluble to immiscible[3][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (659.67 mM) | Requires sonication to dissolve[5] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Mixture | N/A | ≥ 2.5 mg/mL (16.49 mM) | Clear solution obtained[5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixture | N/A | ≥ 2.5 mg/mL (16.49 mM) | Clear solution obtained[5] |

Qualitative Solubility Information

In the absence of precise quantitative data for many common solvents, qualitative descriptions from various chemical suppliers and databases indicate that this compound is soluble in the following organic solvents:

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data for their specific applications, the following experimental protocols outline standard methods for determining the solubility of a solid compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique to determine solubility. It relies on the precise measurement of mass.

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a set temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe with a 0.45 µm PTFE filter)

-

Pre-weighed evaporation dish or vial

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to a day. To confirm equilibrium, samples can be taken at different time points (e.g., 12, 24, and 36 hours) until the measured concentration is constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a 0.45 µm filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used.

-

Once the solvent is fully evaporated, place the dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant mass is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the dish minus the initial (tare) mass of the dish.

-

Solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent sample taken.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides foundational knowledge on the solubility of this compound. For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions using the protocols outlined above.

References

Spectroscopic Profile of 4-Chlorobenzyl Cyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₈H₆ClN, and its molecular weight is 151.59 g/mol .[1] The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | Doublet | 2H | Aromatic CH (ortho to Cl) |

| 7.35 | Doublet | 2H | Aromatic CH (meta to Cl) |

| 3.75 | Singlet | 2H | CH₂ (Benzylic) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Aromatic C-Cl |

| 130.0 | Aromatic CH (ortho to Cl) |

| 129.5 | Aromatic CH (meta to Cl) |

| 128.8 | Aromatic C (quaternary) |

| 117.5 | CN (Nitrile) |

| 23.0 | CH₂ (Benzylic) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in the following table.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 2950 | Medium | Aromatic and Aliphatic C-H stretch |

| 2250 | Strong | C≡N (Nitrile) stretch |

| 1600, 1490, 1410 | Medium | Aromatic C=C ring stretch |

| 1090 | Strong | C-Cl stretch |

| 820 | Strong | p-substituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The major peaks in the electron ionization (EI) mass spectrum of this compound are listed below.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 151 | 60 | [M]⁺ (Molecular ion) |

| 153 | 20 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 116 | 100 | [M - Cl]⁺ (Loss of Chlorine) |

| 89 | 45 | [C₇H₅]⁺ (Tropylium ion fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The solution should be free of any particulate matter.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard proton pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a standard carbon pulse program with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup:

-

Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile compound like this, a direct insertion probe or injection via a gas chromatograph (GC-MS) can be used.

-

Ionization: Ionize the sample using Electron Ionization (EI). In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Chlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-chlorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Molecular Structure and Vibrational Modes

4-Chlorophenylacetonitrile (C₈H₆ClN) is an aromatic nitrile.[1] Its structure, featuring a para-substituted benzene ring, a methylene bridge, and a nitrile group, gives rise to a characteristic infrared spectrum. The principal vibrational modes can be attributed to the distinct functional groups present in the molecule.

Diagram of Functional Group Contributions to the IR Spectrum

Caption: Logical relationship of functional groups in 4-chlorophenylacetonitrile and their expected IR absorption regions.

Quantitative FT-IR Spectral Data

The FT-IR spectrum of 4-chlorophenylacetonitrile exhibits several characteristic absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation method and the physical state of the sample. The following table summarizes the key vibrational assignments, compiled from spectral databases and computational analyses.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2927 | Weak | Asymmetric CH₂ Stretch | Methylene (-CH₂-) |

| ~2860 | Weak | Symmetric CH₂ Stretch | Methylene (-CH₂-) |

| ~2250 | Strong | C≡N Stretch | Nitrile (-C≡N) |

| ~1595 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1490 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1415 | Medium | CH₂ Scissoring | Methylene (-CH₂-) |

| ~1090 | Strong | In-plane C-H Bending | Aromatic Ring |

| ~1015 | Strong | In-plane C-H Bending | Aromatic Ring |

| ~820 | Strong | Out-of-plane C-H Bending (p-disubstitution) | Aromatic Ring |

| ~730 | Medium | C-Cl Stretch | Chloro-aromatic |

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of solid 4-chlorophenylacetonitrile using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To acquire the FT-IR spectrum of a solid sample of 4-chlorophenylacetonitrile.

Materials and Equipment:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

4-Chlorophenylacetonitrile (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory if it is not already in place.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

-

-

Sample Preparation and Loading:

-

Place a small amount of solid 4-chlorophenylacetonitrile onto the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Use the spectrometer software to identify and label the peaks of interest.

-

Compare the obtained spectrum with a reference spectrum if available to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Release the pressure arm and remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a solvent and lint-free wipes to prepare for the next measurement.

-

Workflow Diagram for FT-IR Analysis

Caption: Step-by-step workflow for acquiring and analyzing the FT-IR spectrum of a solid sample.

Interpretation of the Spectrum

The FT-IR spectrum of 4-chlorophenylacetonitrile is rich in information. The key diagnostic peaks are:

-

Nitrile (C≡N) Stretch: A strong, sharp peak around 2250 cm⁻¹ is a definitive indicator of the nitrile functional group. The position of this peak can be influenced by the electronic effects of the substituents on the benzene ring.

-

Aromatic Region: The region between 1600 cm⁻¹ and 1450 cm⁻¹ shows characteristic C=C stretching vibrations of the benzene ring. The pattern of these peaks can sometimes provide clues about the substitution pattern.

-

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹. The strong absorption around 820 cm⁻¹ is a characteristic out-of-plane C-H bending vibration for a 1,4- (or para-) disubstituted benzene ring.

-

C-Cl Stretch: The carbon-chlorine stretching vibration is typically found in the fingerprint region, often around 730 cm⁻¹.

By carefully analyzing these characteristic absorptions, researchers can confirm the presence of the key functional groups in 4-chlorophenylacetonitrile and assess the purity of the sample. This in-depth spectral understanding is invaluable for professionals in drug development and chemical synthesis.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-Chlorobenzyl cyanide (also known as (4-chlorophenyl)acetonitrile), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its mass spectral behavior is crucial for its identification, characterization, and quantification in complex matrices.

Molecular and Spectrometric Data

This compound is a solid with a molecular formula of C₈H₆ClN and a molecular weight of 151.59 g/mol .[1][2] Its structure consists of a p-chlorinated benzene ring attached to a cyanomethyl group.

Electron Ionization Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides a reliable fingerprint for its identification. The principal mass spectral peaks are summarized in the table below, with data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 153 | 33.3 | [M+2]⁺ (Isotope Peak) |

| 151 | 100.0 | [M]⁺ (Molecular Ion) |

| 116 | 85.0 | [M - Cl]⁺ |

| 89 | 40.0 | [C₇H₅]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) can be rationalized through a series of characteristic cleavage events. The proposed fragmentation pathway is illustrated in the diagram below. The base peak at m/z 151 corresponds to the molecular ion. The significant peak at m/z 116 is a result of the loss of a chlorine radical. Subsequent fragmentation of the [M - Cl]⁺ ion leads to the formation of the ion at m/z 89, corresponding to the loss of hydrogen cyanide (HCN). The presence of the isotope peak at m/z 153, with an intensity approximately one-third of the molecular ion peak, is characteristic of a monochlorinated compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a general procedure for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range for calibration.

-

Sample Extraction (if applicable): For analysis in complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound, particularly under electron ionization, provides a robust and reproducible method for its identification. The characteristic fragmentation pattern, including the molecular ion, the loss of chlorine, and the subsequent loss of hydrogen cyanide, allows for unambiguous confirmation of its structure. The provided experimental protocol serves as a starting point for method development and routine analysis in various research and industrial settings.

References

The Synthesis of 4-Chlorobenzyl Cyanide: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzyl cyanide, a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals, possesses a rich history rooted in the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of the discovery and evolution of its synthesis. We will delve into the core chemical reactions, present quantitative data from key experimental protocols in structured tables, and provide detailed methodologies. Furthermore, this document includes visualizations of reaction pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis of this critical compound.

Introduction: A Historical Perspective

The journey to the synthesis of this compound is intrinsically linked to the development of methods for preparing benzyl cyanides in the late 19th and early 20th centuries. The foundational reaction, a classic example of nucleophilic substitution, involves the reaction of a benzyl halide with an alkali metal cyanide. Early research into halogenated benzyl compounds dates back to the late 19th century, laying the groundwork for the synthesis of substituted derivatives like this compound.[1] While a singular "discovery" of this compound is not prominently documented, its synthesis emerged as a logical extension of established chemical principles. The parent compound, benzyl cyanide, was first synthesized in 1855 by Stanislao Cannizzaro, and the methods for its production were further refined over the following decades. The synthesis of this compound follows the same fundamental pathway, a testament to the robustness and versatility of the cyanation reaction.

The primary and most enduring method for the synthesis of this compound is the reaction of 4-chlorobenzyl chloride with sodium cyanide.[1][2] This reaction has been a cornerstone of industrial organic synthesis due to its efficiency and the ready availability of the starting materials.[1] Over the years, significant advancements have been made to optimize this process, most notably with the introduction of phase-transfer catalysis (PTC). This technique enhances the reaction rate and yield by facilitating the transfer of the cyanide anion from the aqueous phase to the organic phase, where the reaction with the water-insoluble 4-chlorobenzyl chloride occurs.[1]

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the nucleophilic substitution of 4-chlorobenzyl chloride with a cyanide salt. Below, we explore the classical approach and the more modern, catalytically enhanced method.

Classical Synthesis: Aqueous-Alcoholic Method

The traditional method for preparing benzyl cyanides involves the reaction of the corresponding benzyl chloride with sodium or potassium cyanide in an aqueous-alcoholic solution.[1] The alcohol serves as a co-solvent to increase the solubility of the organic halide in the aqueous cyanide solution.

Phase-Transfer Catalysis (PTC) Method

To overcome the immiscibility of the aqueous cyanide solution and the organic 4-chlorobenzyl chloride, phase-transfer catalysts are widely employed in modern synthesis.[1] These catalysts, typically quaternary ammonium salts, transport the cyanide ions across the phase boundary, accelerating the reaction and often allowing for milder reaction conditions and higher yields.

Quantitative Data Summary

The following tables summarize quantitative data from various published experimental protocols for the synthesis of this compound.

| Parameter | Classical Method (Aqueous-Alcoholic) | Phase-Transfer Catalysis Method 1 | Phase-Transfer Catalysis Method 2 | Phase-Transfer Catalysis Method 3 |

| Starting Material | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride | 4-Chlorobenzyl chloride |

| Cyanide Source | Sodium Cyanide | Sodium Cyanide | Sodium Cyanide | Sodium Cyanide |

| Catalyst | None | Benzyldodecyldimethylammonium bromide | Tributylbenzylammonium chloride | Tetra-n-butylammonium chloride |

| Solvent | Aqueous Ethanol | Water | Water | Water (minimal) |

| Temperature (°C) | Reflux | 100-104 | 90 | 70-85 |

| Reaction Time (h) | 4 | 5 | 3 | 3.5 |

| Yield (%) | ~60-75 | >81 | 91 | 100 (conversion) |

| Reference | [3] | [2] | [4][5] | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Phase-Transfer Catalysis (Benzyldodecyldimethylammonium bromide)

Materials:

-

4-Chlorobenzyl chloride

-

Sodium cyanide

-

Benzyldodecyldimethylammonium bromide

-

Water

Procedure:

-

Add 4-Chlorobenzyl chloride and Benzyldodecyldimethylammonium bromide to the reaction vessel.

-

Heat the mixture to 100°C.

-

Slowly add an aqueous solution of sodium cyanide over 3 hours, maintaining the reaction temperature at 100-104°C.

-

Continue heating and stirring for an additional 2 hours.

-

After cooling, add water to dissolve the precipitated sodium chloride.

-

Separate the organic layer containing the crude this compound.

-

Purify the product by distillation under reduced pressure, collecting the fraction at 160°C (2.66 kPa).[2]

Protocol 2: Synthesis using Phase-Transfer Catalysis (Tributylbenzylammonium chloride)

Materials:

-

Sodium cyanide (196 g, 4 mol)

-

Tributylbenzylammonium chloride (12.5 g, 40 mmol)

-

Water (660 mL)

-

4-Chlorobenzyl chloride (644 g, 4 mol), molten

Procedure:

-

In a 2 L multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, combine sodium cyanide, tributylbenzylammonium chloride, and water.

-

Heat the mixture to 90°C.

-

Add the molten 4-chlorobenzyl chloride dropwise over 1 hour at 90°C.

-

Stir the mixture for an additional 2 hours at the same temperature.

-

Cool the reaction mixture to approximately 35°C.

-

Separate the organic phase, wash it with water, and purify by fractionation over a short column to yield 552 g (91%) of this compound.[4][5]

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental processes involved in the synthesis of this compound.

References

- 1. This compound | 140-53-4 | Benchchem [benchchem.com]

- 2. This compound | 140-53-4 [chemicalbook.com]

- 3. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 6. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Chlorobenzyl Cyanide: Nomenclature, Properties, and Experimental Protocols

This technical guide provides an in-depth overview of 4-Chlorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document outlines the compound's alternative names in scientific literature, its chemical and physical properties, and detailed experimental protocols for its synthesis and analysis.

Nomenclature and Identification

This compound is known by a variety of names in scientific and commercial literature. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material identification.

Common Synonyms:

-

p-Chlorobenzyl cyanide[5]

-

4-Chlorophenylacetonitrile[5]

-

2-(4-Chlorophenyl)acetonitrile[5]

-

Benzeneacetonitrile, 4-chloro-[5]

-

4-Chlorobenzeneacetonitrile[5]

-

(p-Chlorophenyl)acetonitrile[5]

-

Acetonitrile, (p-chlorophenyl)-[5]

-

p-Chlorophenylacetonitrile[6]

-

4-Chlor-benzyl-cyanid[5]

IUPAC Name:

-

2-(4-chlorophenyl)acetonitrile[7]

Chemical Identifiers:

-

CAS Number: 140-53-4[8]

-

Molecular Formula: C8H6ClN[8]

-

Molecular Weight: 151.59 g/mol [8]

-

InChI Key: IVYMIRMKXZAHRV-UHFFFAOYSA-N[8]

-

PubChem CID: 241582[7]

-

EINECS Number: 205-418-9[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Appearance | White to light yellow solid or a clear, colorless to yellowish liquid after melting.[8] | [8] |

| Melting Point | 25-28 °C | [2] |

| Boiling Point | 265-267 °C | [1][2] |

| Density | 1.19 g/mL at 20 °C | [2][3] |

| Solubility | Soluble in acetone and ethanol.[2][8] | [2][8] |

| Refractive Index | 1.5415 to 1.5435 (20°C, 589 nm) | [9] |

| Vapor Pressure | 0.01 mmHg | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-chlorobenzyl chloride with sodium cyanide, often facilitated by a phase-transfer catalyst.[8]

Materials:

-

4-Chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Tributylbenzylammonium chloride (or other suitable phase-transfer catalyst)

-

Water

Procedure:

-

In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride, and 660 mL of water.[10]

-

Heat the mixture to 90 °C with stirring.[10]

-

Slowly add 644 g (4 mol) of molten 4-chlorobenzyl chloride to the reaction mixture over a period of 1 hour.[10]

-

After the addition is complete, continue to stir the mixture at 90 °C for an additional 2 hours.[10]

-

Cool the reaction mixture to approximately 35 °C.[10]

-

Transfer the mixture to a separatory funnel and separate the organic phase.[10]

-

Wash the organic phase with water.[10]

-

The crude this compound can then be purified by fractional distillation.[10]

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Distillation apparatus

Procedure:

-

Set up a fractional distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Distill the mixture under reduced pressure.[2]

-

Collect the fraction that boils at the appropriate temperature for this compound (the boiling point is 265-267 °C at atmospheric pressure, so the boiling point will be lower under reduced pressure).[1][2]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.[8]

-

Mobile Phase: A mixture of acetonitrile and water.[8]

-

Detector: UV detector set at 254 nm.[8]

-

Purpose: To assess the purity of the compound and quantify any non-volatile impurities.[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: DB-5 or similar nonpolar column.[8]

-

Ionization Source: Electron ionization (EI).[8]

-

Purpose: To identify and quantify volatile impurities, including any unreacted 4-chlorobenzyl chloride.[8] The resulting mass spectrum provides a definitive identification of the compound.[8]

Logical Relationships in Nomenclature

The various names and identifiers for this compound are interconnected, reflecting different naming conventions and database cataloging systems. The following diagram illustrates these relationships.

Caption: Nomenclature relationships of this compound.

References

- 1. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 2. This compound | 140-53-4 [chemicalbook.com]

- 3. This compound | 140-53-4 [chemicalbook.com]

- 4. This compound 140-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. sdfine.com [sdfine.com]

- 7. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 140-53-4 | Benchchem [benchchem.com]

- 9. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. prepchem.com [prepchem.com]

4-chlorophenylacetonitrile structural information

An In-depth Technical Guide on the Structural Information of 4-Chlorophenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the structural, physicochemical, and spectroscopic properties of 4-chlorophenylacetonitrile. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document includes detailed data on the compound's properties, experimental protocols for its synthesis, and key reaction pathways. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

4-Chlorophenylacetonitrile, also known as p-chlorobenzyl cyanide, is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and pesticides. It is a chlorinated derivative of benzyl cyanide.

Identifiers and Molecular Details

The fundamental identifiers and structural details of 4-chlorophenylacetonitrile are summarized below.

| Identifier | Value |

| Chemical Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| CAS Number | 140-53-4 |

| EC Number | 205-418-9 |

| InChI | 1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 |

| InChIKey | IVYMIRMKXZAHRV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC#N)Cl |

| Synonyms | p-Chlorobenzyl cyanide, 4-Chlorobenzyl cyanide, (p-Chlorophenyl)acetonitrile |

Physicochemical Data

The physical and chemical properties of 4-chlorophenylacetonitrile are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Colorless to light yellow solid or clear colorless to yellowish liquid after melting. |

| Melting Point | 25–28 °C (77–82 °F; 298–301 K) |

| Boiling Point | 265–267 °C (509–513 °F; 538–540 K) at 760 mmHg. |

| Density | 1.19 g/cm³ at 20 °C. |

| Flash Point | 133 °C (271.4 °F) - closed cup. |

| Vapor Pressure | 0.00887 mmHg at 25°C. |

| Water Solubility | 0.3 g/L. Insoluble. |

| Refractive Index | 1.549 at 20 °C. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of 4-chlorophenylacetonitrile.

-

¹H NMR (Proton NMR): Spectra available for 4-chlorophenylacetonitrile can be found in various databases.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitrile group (C≡N) and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral data, typically obtained via GC-MS, is available and shows the molecular ion peak corresponding to its molecular weight.

Synthesis and Experimental Protocols

Synthesis of 4-Chlorophenylacetonitrile

4-chlorophenylacetonitrile is typically synthesized via the reaction of p-chlorobenzyl chloride with sodium cyanide.

Experimental Protocol:

-

Reaction Setup: In a multi-neck flask equipped with a reflux condenser, internal thermometer, and dropping funnel, 196 g (4 mol) of sodium cyanide, 12.5 g (40 mmol) of a phase-transfer catalyst such as tributylbenzylammonium chloride, and 660 mL of water are combined.

-

Heating: The mixture is heated to 90 °C.

-

Addition of Reactant: At this temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride is added dropwise over a period of one hour.

-

Reaction: The mixture is stirred for an additional 2 hours at the same temperature.

-

Workup: After cooling to approximately 35 °C, the organic phase is separated.

-

Purification: The separated organic phase is washed with water and then purified by fractional distillation over a short column to yield 4-chlorophenylacetonitrile.

Caption: Synthesis workflow for 4-chlorophenylacetonitrile.

Key Reactions and Signaling Pathways

4-chlorophenylacetonitrile is a versatile precursor for a variety of important molecules in the pharmaceutical industry.

Hydrolysis to 4-Chlorophenylacetic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-chlorophenylacetic acid. This reaction is a key step in the synthesis of drugs like arhalofenate, clorindione, and metaglidasen.

Reduction to 4-Chlorophenethylamine

Reduction of the nitrile group yields 4-chlorophenethylamine. This amine is a building block for the synthesis of pharmaceuticals such as lorcaserin.

Caption: Key reaction pathways of 4-chlorophenylacetonitrile.

Safety and Handling

4-Chlorophenylacetonitrile is classified as a toxic substance and requires careful handling.

-

Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin. The oral LD50 in rats is 50 mg/kg.

-

Irritation: It is irritating to the eyes, respiratory system, and skin.

-

Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Applications

Beyond its role as a synthetic intermediate, 4-chlorophenylacetonitrile has been utilized in the development of:

-

Pharmaceuticals: Including arhalofenate, chlorphenamine, clonitazene, dazadrol, lorcaserin, metaglidasen, pyrimethamine, and sibutramine.

-

Pesticides: It is a precursor for the synthesis of fenvalerate.

GHS Classification of 4-Chlorobenzyl Cyanide: A Technical Guide

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-Chlorobenzyl cyanide (CAS No. 140-53-4). It is intended for researchers, scientists, and professionals in drug development who handle this substance.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the GHS. The primary hazards are associated with its high acute toxicity via oral, dermal, and inhalation routes, as well as its irritant properties to the skin, eyes, and respiratory system.[1][2][3]

The GHS classification for this compound is summarized in the table below:

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 2/3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

GHS Pictograms:

| Pictogram | Description |

|

| Acute Toxicity (fatal or toxic) |

|

| Skin/Eye Irritant, Acute Toxicity (harmful), Respiratory Tract Irritant |

Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.

Hazard Statements

| Code | Statement |

| H300 | Fatal if swallowed.[6][7] |

| H301 | Toxic if swallowed.[1][4][5] |

| H311 | Toxic in contact with skin.[1][4][5] |

| H315 | Causes skin irritation.[1][4][6][7] |

| H319 | Causes serious eye irritation.[1][4][6][7] |

| H331 | Toxic if inhaled.[1][4][5] |

| H335 | May cause respiratory irritation.[1][4][6] |

Precautionary Statements

| Code | Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5][6] |

| P264 | Wash skin thoroughly after handling.[5][6][7] |

| P270 | Do not eat, drink or smoke when using this product.[5][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][5][7] |

| Response | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][5][6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[6] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] |

| P311 | Call a POISON CENTER/doctor.[1][5] |

| Storage | |

| P405 | Store locked up.[5][8] |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][7] |

Quantitative Toxicity Data

The GHS classification is based on experimental toxicity data. The following table summarizes the available quantitative data for this compound.

| Test Type | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 50 mg/kg | [2][7] |

| LDLo | Rabbit | Dermal | 200 mg/kg | [2] |

Experimental Protocols

The determination of GHS classification relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423):

-

A single dose of the substance is administered orally to fasted animals.

-

Animals are observed for up to 14 days for signs of toxicity and mortality.

-

The LD50 (the dose causing death in 50% of the test animals) is calculated. The reported oral LD50 of 50 mg/kg for rats places this substance in GHS Category 2 or 3 for acute oral toxicity.[2][7]

Acute Dermal Toxicity (OECD 402):

-

The substance is applied to the shaved skin of animals for 24 hours.

-

Observations for signs of toxicity and mortality are made for up to 14 days.

-

The LD50 is determined. The reported dermal LDLo of 200 mg/kg for rabbits indicates high dermal toxicity.[2]

Skin Irritation (OECD 404):

-

The substance is applied to the skin of a test animal (typically a rabbit) under a semi-occlusive dressing.

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals.

-

The severity of the skin reaction is scored to determine the irritation potential. This compound is classified as a skin irritant.[1][4][6]

Eye Irritation (OECD 405):

-

A single dose of the substance is instilled into the conjunctival sac of one eye of a test animal.

-

The eye is examined for signs of irritation, such as redness, swelling, and corneal opacity, at various time points.

-

The scores for these effects are used to classify the substance's eye irritation potential. This compound is classified as a serious eye irritant.[1][4][6]

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C8H6ClN | CID 241582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sdfine.com [sdfine.com]

An In-depth Technical Guide on the Toxicity of p-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicity data for p-Chlorobenzyl cyanide (4-chlorophenylacetonitrile). The information is compiled to support research, drug development, and safety assessment activities. This document summarizes key toxicological endpoints, outlines relevant experimental methodologies, and illustrates the primary mechanism of toxicity.

Executive Summary

p-Chlorobenzyl cyanide is an organic nitrile compound utilized as an intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] Toxicological data indicates that p-chlorobenzyl cyanide exhibits significant acute toxicity via oral, dermal, and inhalation routes of exposure. The primary mechanism of toxicity is attributed to the metabolic release of the cyanide ion, a potent inhibitor of cellular respiration. This compound is also classified as a skin and eye irritant. Currently, there is a notable lack of publicly available data on the sub-chronic, chronic, reproductive, and developmental toxicity of p-chlorobenzyl cyanide.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for p-Chlorobenzyl cyanide.

Table 1: Acute Toxicity Data

| Route of Exposure | Test Species | Parameter | Value | Reference(s) |

| Oral | Rat | LD50 | 50 mg/kg | [1][3] |

| Dermal | Rabbit | LDLo | 200 mg/kg | [3] |

| Intraperitoneal | Mouse | LD50 | 27 mg/kg | [1] |

LD50: Lethal Dose, 50% kill. LDLo: Lowest published lethal dose.

Table 2: Other Toxicological Endpoints

| Endpoint | Observation | Reference(s) |

| Skin Irritation | Causes skin irritation. | [4][5] |

| Eye Irritation | Causes serious eye irritation. | [4][5] |

| Respiratory Irritation | May cause respiratory irritation. | [4][5] |

Note: No quantitative data (e.g., NOAEL, LOAEL) for sub-chronic, chronic, reproductive, or developmental toxicity were identified in the public domain.

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Procedure: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Typically, three animals are used per step. The outcome of the first step (mortality or survival) determines the dose for the next step (higher or lower).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of convulsions, tremors), and body weight changes over a 14-day period.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Test Animals: Healthy, young adult rabbits or rats with intact skin.

-

Preparation: The fur on the dorsal area of the trunk of the test animals is clipped or shaved 24 hours before the test.

-

Dose Administration: The test substance is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area). The application site is then covered with a porous gauze dressing.

-

Exposure: The dressing is held in place for a 24-hour exposure period.

-

Observations: Similar to the oral toxicity study, animals are observed for signs of toxicity and mortality for 14 days. Skin reactions at the site of application are also evaluated.

Genetic Toxicology: In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

-

Metabolic Activation: The S9 fraction is included to mimic the metabolic processes that occur in a whole organism, which can convert a non-genotoxic substance into a genotoxic one.

-

Harvest and Analysis: After a suitable treatment period, the cells are treated with a mitotic spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Evaluation: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls.

Reproductive/Developmental Toxicity Screening Test (Following OECD Guideline 421)

-

Test Animals: Sexually mature male and female rats.

-

Dosing: The test substance is administered daily to both sexes before mating, to females during gestation, and through the early part of lactation.

-

Mating: Animals are paired for mating.

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and gross and microscopic pathology of reproductive organs.

-

Offspring: Viability, clinical signs, body weight, and external abnormalities. Anogenital distance may also be measured as an indicator of endocrine disruption.

-

-

Objective: To provide initial information on the potential effects of a substance on reproductive function and early development.

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for p-chlorobenzyl cyanide is consistent with that of other nitriles, which can be metabolized to release cyanide.[6] Cyanide is a potent and rapidly acting cytotoxin that exerts its effect by inhibiting the mitochondrial electron transport chain.

Inhibition of Cytochrome c Oxidase

The key molecular target of the cyanide ion (CN-) is Cytochrome c Oxidase (Complex IV) in the inner mitochondrial membrane.[7][8] Cyanide binds to the ferric (Fe³⁺) ion in the heme a₃ component of this enzyme.[7] This binding prevents the transfer of electrons from cytochrome c to oxygen, which is the final step in oxidative phosphorylation.

The inhibition of the electron transport chain has several critical downstream consequences:

-

Cessation of Aerobic Respiration: The cell's ability to use oxygen to produce ATP is halted.

-

Depletion of ATP: The cellular energy currency, ATP, is rapidly depleted, leading to a failure of energy-dependent cellular processes.

-

Shift to Anaerobic Metabolism: Cells switch to anaerobic glycolysis in an attempt to generate ATP, leading to the accumulation of lactic acid and subsequent metabolic acidosis.

-